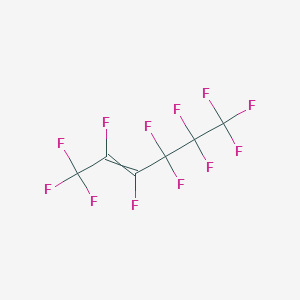

Perfluorohexene-2

Descripción general

Descripción

Synthesis Analysis

The synthesis of Perfluorohexene-2 involves complex chemical processes that yield highly fluorinated products. For instance, the direct fluorination of hydrocarbon precursors in fluorinated solvents by an F2/N2 gas mixture is a common approach for synthesizing perfluorinated compounds like Perfluorohexene-2. This method ensures the incorporation of fluorine atoms into the molecular structure, significantly altering the chemical properties of the original hydrocarbon molecule (Mikeš et al., 2009).

Molecular Structure Analysis

The molecular structure of Perfluorohexene-2, like other perfluorinated compounds, exhibits unique features due to the presence of fluorine atoms. The electron diffraction studies of perfluoro compounds provide insights into their conformation, indicating a structure significantly influenced by the fluorine substitution. These studies reveal detailed geometric parameters, such as bond lengths and angles, that contribute to the understanding of the molecular structure and its impact on physical and chemical properties (Beagley & Pritchard, 1985).

Chemical Reactions and Properties

Perfluorohexene-2 undergoes various chemical reactions, reflecting its reactivity and the influence of the perfluoroalkyl groups. The reactions with nucleophiles and the synthesis of cyclic compounds demonstrate the compound's versatility in forming new chemical structures. For instance, perfluoro-3,4-dimethylhexa-2,4-diene, a related compound, shows efficiency in forming heterocycles and cyclopentadienes, highlighting the reactivity of perfluorinated dienes (Chambers et al., 1991).

Physical Properties Analysis

The physical properties of Perfluorohexene-2 are closely linked to its molecular structure, characterized by high stability and resistance to thermal and chemical degradation. The presence of fluorine atoms contributes to the compound's low refractive index and high glass transition temperature, making it suitable for applications requiring materials with exceptional stability and optical clarity. Studies on perfluorinated polymers derived from similar compounds underline the remarkable thermal stability and optical transparency of these materials (Okamoto & Teng, 2009).

Chemical Properties Analysis

The chemical properties of Perfluorohexene-2 are distinguished by its reactivity towards various chemical agents, including nucleophiles and electrophiles. The compound's interactions with these agents lead to a range of chemical transformations, producing new perfluorinated structures with diverse functionalities. The reactions involving fluoride ions, for example, showcase the compound's ability to participate in complex chemical pathways, resulting in the synthesis of fluorinated dienes and cyclobutenes, among other products (Chambers et al., 1981).

Aplicaciones Científicas De Investigación

Perfluorohexanesulfonic Acid (PFHxS)

- Scientific Field : Biochemistry and Environmental Science .

- Application Summary : PFHxS is a synthetic chemical compound used as a surfactant and protective coating in various applications . It’s one of many compounds collectively known as per- and polyfluoroalkyl substances (PFASs). It’s an anionic fluorosurfactant and a persistent organic pollutant with bioaccumulative properties .

- Methods of Application : PFHxS is used in applications such as aqueous firefighting foams, textile coating, metal plating, and in polishing agents .

- Results or Outcomes : Despite the ban or phase-out of products containing PFHxS and other PFASs in many jurisdictions, it remains ubiquitous in many environments and within the general population, and is one of the most commonly detected PFASs .

Vacuum Pyrolysis of Perfluorohexene-2

- Scientific Field : Chemistry .

- Application Summary : A study was conducted on the vacuum pyrolysis of perfluorohexene-2 and the determination of the ionization potential of the perfluoro-2-buten-4-yl radical .

- Methods of Application : The perfluoro-2-buten-4-yl radical, generated at 950°C and 1·10^5 torr by vacuum pyrolysis of perfluorohexene-2, was studied .

PFHxS in Firefighting Foams

- Scientific Field : Fire Safety and Environmental Science .

- Application Summary : PFHxS is used in aqueous firefighting foams . These foams are used to fight fires, particularly oil and gas fires, by forming a cooling, oxygen-excluding blanket over the fire.

- Methods of Application : The firefighting foam is sprayed onto the fire using firefighting equipment .

- Results or Outcomes : The foam helps to suppress the fire, but it can also lead to environmental contamination due to the persistence and bioaccumulative properties of PFHxS .

PFHxS in Textile Coating

- Scientific Field : Textile Engineering and Environmental Science .

- Application Summary : PFHxS is used in textile coating . It provides water and stain resistance to fabrics.

- Methods of Application : The PFHxS is applied to the fabric during the manufacturing process .

- Results or Outcomes : The coated fabric has improved water and stain resistance, but the use of PFHxS can lead to environmental and health concerns due to its persistence and bioaccumulative properties .

Perfluorohexane in Electronic Cooling

- Scientific Field : Electronics .

- Application Summary : Perfluorohexane is used in one formulation of the electronic cooling liquid/insulator Fluorinert for low-temperature applications due to its low boiling point of 56 °C and freezing point of −90 °C .

- Methods of Application : The Perfluorohexane is used as a cooling liquid in electronic devices .

- Results or Outcomes : The use of Perfluorohexane helps to maintain the temperature of electronic devices, but it has a high global warming potential .

PFHxS in Metal Plating

- Scientific Field : Metallurgy and Environmental Science .

- Application Summary : PFHxS is used in metal plating . It provides a protective coating to metals and improves their resistance to corrosion.

- Methods of Application : The PFHxS is applied to the metal during the plating process .

- Results or Outcomes : The plated metal has improved corrosion resistance, but the use of PFHxS can lead to environmental and health concerns due to its persistence and bioaccumulative properties .

Perfluorohexane in Medical Applications

- Scientific Field : Medicine .

- Application Summary : Perfluorohexane has attracted attention in medicine due to its biologically inert and chemically stable properties . Like other fluorocarbons, perfluorohexane dissolves gases, including oxygen from the air, to a higher concentration than ordinary organic solvents .

- Methods of Application : This effect has led to the experimental use of perfluorohexane in treating burn victims, as their lungs can be filled with either perfluorohexane vapor or in extreme cases liquid perfluorohexane, allowing breathing to continue without the problems normally seen with pulmonary edema that sometimes occur when the inside of the lungs have been burnt e.g. by inhalation of hot smoke .

Safety And Hazards

Propiedades

IUPAC Name |

(E)-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDBBTPNNYKSQX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895250 | |

| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorohexene-2 | |

CAS RN |

67899-37-0 | |

| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

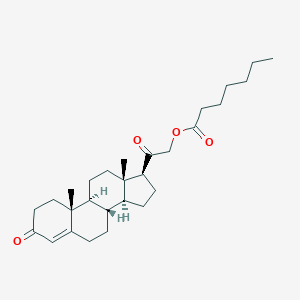

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)

![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)